molecular formula C12H21NO6 B13150309 Boc-N-Me-D-Glu(OMe)-OH

Boc-N-Me-D-Glu(OMe)-OH

Cat. No.: B13150309
M. Wt: 275.30 g/mol
InChI Key: ZKNHSXSCXRYJHZ-MRVPVSSYSA-N
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Description

Significance of N-Methylated Amino Acids in Peptidomimetic Design and Drug Discovery

N-methylation, the addition of a methyl group to the nitrogen atom of the peptide backbone, is a subtle yet impactful modification. researchgate.netbenthamdirect.com This seemingly minor change can significantly improve the pharmacokinetic properties of peptide-based drugs. benthamdirect.comresearchgate.net One of the primary benefits of N-methylation is the enhanced resistance to enzymatic degradation by proteases. researchgate.netbenthamdirect.com This increased stability translates to a longer half-life in biological systems, a crucial attribute for therapeutic peptides. researchgate.net

Furthermore, N-methylation can influence the conformation of a peptide, leading to more stable secondary structures and potentially increasing its binding affinity and selectivity for its target. researchgate.net The introduction of N-methylated amino acids can also enhance a peptide's lipophilicity, which can improve its bioavailability and ability to cross cell membranes. researchgate.netbenthamdirect.com These properties make N-methylated amino acids highly sought-after building blocks in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like qualities. researchgate.netuminho.pt

Role of D-Amino Acids in Modulating Peptide Conformation and Stability

While most naturally occurring amino acids are in the L-configuration, the incorporation of their mirror-image counterparts, D-amino acids, into peptide chains offers significant advantages. lifetein.com A primary benefit is the enhanced stability against enzymatic degradation, as proteases are typically specific for L-amino acids. lifetein.com This resistance to breakdown prolongs the peptide's presence and activity in a biological environment. lifetein.comfrontiersin.org

Overview of Protected Glutamic Acid Derivatives as Crucial Building Blocks in Organic Synthesis

Glutamic acid, with its side-chain carboxylic acid, is a versatile amino acid. However, its reactive functional groups—the α-amino group, α-carboxylic acid, and side-chain carboxylic acid—necessitate the use of protecting groups during chemical synthesis to ensure selective reactions. researchgate.netjst.go.jp Protected glutamic acid derivatives are therefore indispensable building blocks in organic and peptide synthesis. acs.orgrsc.org

The choice of protecting groups is critical and depends on the specific synthetic strategy. rsc.orgmit.edu For instance, the α-amino group is commonly protected with a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed with acid. The carboxylic acid groups can be protected as esters, such as methyl (OMe) or benzyl (B1604629) (OBzl) esters, each with its own specific deprotection conditions. medchemexpress.com This orthogonal protection scheme allows for the selective deprotection and modification of different parts of the molecule, enabling the synthesis of complex structures, including branched peptides and conjugates. jst.go.jprsc.org

Contextualizing Boc-N-Me-D-Glu(OMe)-OH within Contemporary Organic and Peptide Synthesis Methodologies

This compound is a prime example of a highly specialized building block that combines the advantageous features of N-methylation, a D-amino acid configuration, and orthogonal protecting groups. The Boc group on the N-methylated amine and the methyl ester on the side-chain carboxyl group provide the necessary protection for its use in solid-phase peptide synthesis (SPPS) and other solution-phase methodologies.

The presence of the N-methyl group enhances the resulting peptide's stability, while the D-configuration of the glutamic acid contributes to both stability and specific conformational properties. The free α-carboxylic acid allows for its coupling to the growing peptide chain. This particular combination of features makes this compound a valuable reagent for constructing peptidomimetics with tailored properties, such as improved resistance to enzymatic degradation, enhanced receptor affinity, and specific three-dimensional structures. Its synthesis and application represent the convergence of several key strategies in modern chemical synthesis aimed at creating novel and effective molecules. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxy-5-oxopentanoic acid
Molecular Formula C12H21NO6
Molecular Weight 275.3 g/mol advancedchemtech.com
CAS Number 2044710-75-8 advancedchemtech.com
Appearance Solid
Purity Typically >95%
Storage 2-8°C, inert atmosphere

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

IUPAC Name

(2R)-5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13(4)8(10(15)16)6-7-9(14)18-5/h8H,6-7H2,1-5H3,(H,15,16)/t8-/m1/s1

InChI Key

ZKNHSXSCXRYJHZ-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)C(=O)O

Origin of Product

United States

Application in Peptide and Peptidomimetic Synthesis

Utility as a Chiral Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The use of specialized building blocks like Boc-N-Me-D-Glu(OMe)-OH is integral to creating peptides with tailored properties.

The introduction of an N-methyl group on the peptide backbone has profound structural and functional consequences. nih.gov This modification eliminates the amide proton, removing a hydrogen bond donor and introducing steric bulk that restricts the conformational freedom of the peptide chain. nih.gov The incorporation of N-methylated amino acids can be challenging due to the increased steric hindrance at the secondary amine, which can slow down the coupling reaction compared to standard primary amino acids. acs.orgacs.org

The use of the D-enantiomer of glutamic acid further expands the accessible conformational space, allowing for the creation of peptide structures that are not accessible with proteinogenic L-amino acids. The combination of N-methylation and D-configuration is a powerful tool for disrupting or stabilizing specific secondary structures, such as β-turns or helices, which is critical for optimizing biological activity.

This compound is designed for use within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme of SPPS. peptide.comchempep.com In this strategy, the temporary Nα-Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com The side-chain protecting groups (like the methyl ester on the glutamic acid side chain) and the linker to the solid support are generally stable to these conditions and are removed at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF). chempep.compeptide.com

While the deprotection step is standard, the subsequent coupling of the next amino acid onto the newly exposed N-methyl amine of the glutamic acid residue requires careful consideration. The steric hindrance can lead to incomplete or slow coupling. To overcome this, optimized protocols are often employed, which may include the use of more potent coupling reagents, longer reaction times, or elevated temperatures, sometimes facilitated by microwave peptide synthesizers. mdpi.com

Table 1: Compatibility of this compound with SPPS Reagents

StepReagent/ConditionCompatibility & Considerations
Nα-Deprotection 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)The Boc group is readily cleaved under these standard conditions. The side-chain methyl ester is stable. peptide.comchempep.com
Neutralization Diisopropylethylamine (DIEA) in DCM or DMFStandard neutralization protocols are fully compatible to prepare the secondary amine for coupling. peptide.com
Coupling Standard Reagents (e.g., DCC/HOBt)May result in slow or incomplete coupling due to steric hindrance from the N-methyl group.
Coupling High-Potency Reagents (e.g., HBTU, HATU, PyBOP)Often required to achieve efficient coupling to the N-methylated amine. peptide.com
Coupling Microwave IrradiationCan be used to accelerate the sterically hindered coupling reaction and improve yields. mdpi.com
Final Cleavage Strong Acids (e.g., HF, TFMSA)Required to cleave the completed peptide from most resins used in Boc-SPPS (e.g., Merrifield, PAM). chempep.compeptide.com

Application in Solution-Phase Peptide Synthesis and Fragment Condensation

Beyond SPPS, this compound is also a valuable building block for solution-phase peptide synthesis. This classical approach is often used for large-scale synthesis of shorter peptides or for the creation of protected peptide fragments that are later joined together in a strategy known as fragment condensation. nih.govias.ac.inub.edu

In fragment condensation, smaller, fully protected peptide sequences are synthesized, purified, and then coupled together in solution. This can be more efficient for producing very long peptides or small proteins. nih.gov this compound can be incorporated into these fragments using standard solution-phase coupling techniques. A primary challenge in fragment condensation is the risk of racemization of the C-terminal amino acid of the fragment during the coupling step. ub.edu However, the strategic placement of specific amino acids can minimize this risk. ub.edu

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov N-methylation is a fundamental tool in peptidomimetic design. nih.govresearchgate.net The incorporation of this compound into a peptide sequence is a deliberate strategy to create a peptidomimetic with enhanced characteristics.

A major drawback of natural peptide-based drugs is their rapid degradation by proteases in the body, leading to a short in-vivo half-life. peptide.com The N-methyl group on the peptide backbone acts as a steric shield, physically blocking the approach of proteolytic enzymes that would normally cleave the amide bond. researchgate.netpeptide.comnih.gov This modification significantly increases the peptide's resistance to enzymatic degradation, thereby prolonging its duration of action. peptide.comnih.gov

Table 2: Effects of N-Methylation on Peptide Properties

PropertyEffect of N-MethylationRationale
Proteolytic Stability IncreasedSteric hindrance at the amide bond prevents cleavage by proteases. researchgate.netpeptide.com
Membrane Permeability Generally IncreasedReduces the number of hydrogen bond donors, decreasing polarity and promoting conformations suitable for passive diffusion. peptide.comnih.gov
Conformational Flexibility DecreasedThe N-methyl group restricts rotation around the peptide backbone, locking in specific conformations. nih.govpeptide.com
Receptor Binding ModulatedChanges in conformation can enhance or decrease binding affinity, allowing for fine-tuning of biological activity. peptide.com
Solubility Can be improvedInhibition of hydrogen bonding can sometimes improve solubility in certain solvents. peptide.com

Inducing and Stabilizing Specific Conformational Motifs in Peptidic Structures

The incorporation of N-methylated D-amino acids, such as this compound, into peptide chains is a powerful strategy for influencing and stabilizing specific secondary structures. The unique stereochemistry of the D-amino acid, combined with the steric hindrance and elimination of the amide proton through N-methylation, imposes significant conformational constraints on the peptide backbone. These modifications disrupt typical L-amino acid-based structures like α-helices and β-sheets, and instead promote the formation of alternative motifs such as β-turns and helices with different geometries.

Research comparing diastereomeric tetrapeptides has provided direct evidence of this conformational control. A study on Boc-D-Glu-Ala-Gly-Lys-NHMe demonstrated that the D-glutamic acid residue was instrumental in inducing a highly stable, well-defined secondary structure. In apolar solvents, this peptide adopted a tandem β-II' turn-3(10)-helix conformation. This motif is of particular interest as it can serve as an effective N-terminal cap, stabilizing longer 3(10)-helical structures. In contrast, the corresponding L-Glu diastereomer formed only a weak and less stable type II β-turn under the same conditions. The significant difference in conformational stability underscores the critical role of the D-amino acid in directing the peptide's folding into a specific, predictable motif.

The N-methyl group further enhances this effect by increasing conformational rigidity. By replacing the amide proton, it prevents the formation of hydrogen bonds that would typically involve that position, thereby restricting the available conformational space and guiding the peptide into a more defined structure. This dual modification—D-configuration and N-methylation—makes building blocks like this compound highly valuable for designing peptidomimetics with enhanced metabolic stability and precise three-dimensional structures tailored for specific biological targets.

Table 1: Comparison of Conformational Motifs in Diastereomeric Peptides
Peptide SequenceDominant Conformational Motif (in apolar solvents)Conformational StabilityKey Structural Feature
Boc-D-Glu-Ala-Gly-Lys-NHMeTandem β-II' turn-3(10)-helixAppreciably stablePotential N-terminal helix cap
Boc-L-Glu-Ala-Gly-Lys-NHMeWeak Type II β-turnWeakStandard reverse turn

Role in Scaffold Engineering for Complex Bioactive Molecules

The compound this compound serves as a crucial building block in scaffold engineering, a discipline focused on constructing core molecular frameworks for the synthesis of complex bioactive molecules. Its utility stems from its inherent chirality, conformational rigidity, and orthogonally protected functional groups, which allow for its use as a starting point for creating structurally diverse and stereochemically defined molecules. These scaffolds are often designed to be "sp3-rich," meaning they possess a high degree of three-dimensional complexity, a feature that is increasingly sought after in drug discovery to explore new chemical space beyond flat, aromatic compounds.

Development of D-Amino Acid-Based Chiral Scaffolds

D-amino acids like D-glutamic acid are invaluable components of the "chiral pool," a collection of readily available, enantiomerically pure molecules used as starting materials in asymmetric synthesis. The defined stereocenter of this compound allows it to serve as a chiral scaffold, imparting stereochemical control throughout a synthetic sequence. This enables the construction of complex, multi-ring systems with a predictable three-dimensional arrangement.

For instance, research has demonstrated the synthesis of rigid, tricyclic, sp3-rich scaffolds using D-aspartic acid, a close structural analog of D-glutamic acid. nih.gov In such syntheses, the amino acid is elaborated through a series of chemical steps to create an advanced building block. nih.gov This building block can then be coupled with other chiral fragments to assemble complex molecular architectures in a stereocontrolled manner. nih.gov The intrinsic chirality of the starting D-amino acid guides subsequent reactions, such as diastereoselective epoxidations and intramolecular cyclizations, to form specific stereoisomers of the final product. nih.gov This strategy provides a flexible and powerful method for generating novel, natural product-like scaffolds with high structural and stereochemical diversity, which are valuable for creating libraries of compounds for biological screening. nih.gov

Applications in the Enantioselective Total Synthesis of Natural Products

Many biologically active natural products, particularly those derived from microbial sources, contain D-amino acid residues. nih.gov These non-proteinogenic amino acids are often introduced by non-ribosomal peptide synthetase (NRPS) machinery and are critical for the molecule's biological function and stability against proteolysis. nih.govnih.gov Consequently, the enantioselective total synthesis of these natural products requires access to enantiopure D-amino acid building blocks.

Derivatives like this compound are ideal starting materials for these synthetic endeavors. They provide the necessary D-configured stereocenter, and the protecting groups (Boc and methyl ester) allow for selective manipulation of the amine and carboxylic acid functionalities during the assembly of the natural product's backbone. The use of such chiral building blocks is a cornerstone of asymmetric synthesis, ensuring that the final synthetic molecule is an exact mirror image of the natural target, which is often essential for its bioactivity. nih.gov While N-methylated D-glutamic acid itself is a specific modification, the broader class of D-amino acids is found in a wide array of important natural products.

Table 2: Examples of D-Amino Acids in Natural Product Classes
D-Amino AcidClass of Natural ProductGeneral Role
D-AlanineBacterial Cell Walls, LantibioticsStructural integrity, precursor for modifications
D-Leucine / D-ValineCyclic Lipopeptides (e.g., Surfactin)Influences conformation and membrane interaction
D-PhenylalanineGramicidin S, Tyrocidines (Antibiotics)Contributes to cyclic structure and bioactivity
D-SerineCyclic Peptides, Marine AlkaloidsKey for specific turns and biological targets
D-Glutamic AcidBacterial PeptidoglycanEssential for cross-linking in cell wall structure. sigmaaldrich.com

Stereochemical Considerations and Conformational Impact

Importance of D-Chirality in the Structure-Activity Relationship of Peptides and Peptidomimetics

The substitution of naturally occurring L-amino acids with their D-enantiomers is a powerful strategy in peptide drug design. This modification can profoundly alter a peptide's three-dimensional structure and its interaction with biological targets, leading to significant changes in its activity and stability. chromatographytoday.com

Incorporating D-amino acids can induce specific conformational changes, such as promoting β-turn structures or disrupting helical formations, which can be crucial for receptor binding and biological function. chiraltech.com A key advantage of using D-amino acids is the enhanced resistance of the resulting peptides to enzymatic degradation. nih.gov Proteases, which are chiral enzymes, are highly specific for L-amino acid residues, making peptides containing D-amino acids less susceptible to cleavage and thereby increasing their in vivo half-life.

Furthermore, the introduction of D-chirality can lead to novel biological activities or improved selectivity for specific receptor subtypes. By altering the spatial arrangement of side chains, D-amino acid incorporation can optimize the pharmacophore for a given target, potentially leading to increased potency and reduced off-target effects. acs.org

Table 1: Impact of D-Amino Acid Substitution on Peptide Properties
PropertyEffect of D-Amino Acid IncorporationRationale
Enzymatic StabilityIncreasedResistance to degradation by proteases specific for L-amino acids. nih.gov
Biological ActivityCan be increased, decreased, or alteredChanges in peptide conformation affect receptor binding and signaling. chiraltech.com
Receptor SelectivityCan be improvedAltered three-dimensional structure can lead to more specific interactions with target receptors. acs.org
ConformationInduces specific secondary structures (e.g., β-turns) or disrupts others (e.g., α-helices).The change in stereochemistry at the α-carbon alters the allowed Ramachandran angles.

The synthesis and incorporation of D-amino acids like D-glutamic acid require precise enantioselective control to ensure the desired biological activity and avoid the potential for off-target effects from the corresponding L-enantiomer. Various methods have been developed for the enantioselective synthesis and analysis of D-amino acids.

Enzymatic synthesis provides a highly stereospecific route to D-amino acids. nih.gov Enzymes such as D-amino acid aminotransferases and hydantoinases can be employed to produce the desired D-enantiomer with high enantiomeric excess. nih.gov Chemical synthesis often involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction.

The derivatization of amino acids with chiral reagents is a common strategy for their enantioselective analysis. Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) react with the amino group to form diastereomers that can be separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This allows for the accurate determination of the enantiomeric purity of the D-amino acid starting material and the final peptide product.

Influence of N-Methylation on Peptide Backbone Conformation

N-methylation, the substitution of the amide proton with a methyl group, is another critical modification in peptide chemistry that significantly impacts the conformational landscape of the peptide backbone. nih.gov This modification is found in numerous natural products, including the immunosuppressant cyclosporin (B1163) A, and is utilized to enhance the pharmacokinetic properties of synthetic peptides. nih.gov

The primary effects of N-methylation include increased resistance to proteolytic degradation, enhanced membrane permeability, and a profound influence on the peptide's conformational preferences. nih.govnih.gov

The peptide bond (amide bond) has partial double-bond character due to resonance, which restricts free rotation around the C-N bond. This leads to the existence of cis and trans isomers. For most peptide bonds involving secondary amides (N-H), the trans conformation is highly favored energetically.

Table 2: Influence of N-Methylation on Amide Bond Geometry
Amide TypeFavored ConformationEnergy Barrier for Rotation (approx.)Typical Cis Isomer Population
Secondary (Non-methylated)Trans~84 kJ/mol<0.1% (except for X-Pro bonds)
Tertiary (N-methylated)Trans and Cis are more comparableLoweredCan be significant (10-50% or more) nih.gov

The presence of an N-methyl group has a significant and often disruptive effect on the formation and stability of common secondary structural elements in peptides. The N-methyl group eliminates the amide proton, which is a crucial hydrogen bond donor required for the stabilization of structures like α-helices and β-sheets. nih.gov

Diastereoselective Control in Chemical Reactions Involving Boc-N-Me-D-Glu(OMe)-OH

Achieving diastereoselective control in chemical reactions involving chiral molecules like this compound is crucial for synthesizing stereochemically pure compounds. While specific studies on diastereoselective reactions of this exact compound are not extensively documented, general principles of asymmetric synthesis can be applied. The existing stereocenters in the molecule (the D-configured α-carbon) can influence the stereochemical outcome of reactions at other sites, a process known as substrate-controlled diastereoselection.

For instance, in reactions such as alkylation or aldol (B89426) additions at a position adjacent to the chiral center, the bulky Boc-protecting group and the N-methyl group can create a sterically hindered environment that directs the incoming reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer over the other. The choice of reagents, solvents, and reaction temperature can all play a significant role in maximizing the diastereomeric ratio. Computational modeling and experimental screening are often used to optimize conditions for high diastereoselectivity in the synthesis of complex amino acid derivatives. nih.gov

Methods for Assessing and Maintaining Stereochemical Purity in N-Methylated D-Glutamic Acid Derivatives

Ensuring the stereochemical purity of this compound and peptides derived from it is paramount for reliable structure-activity relationship studies and clinical development. Several analytical techniques are employed to assess and maintain stereochemical integrity throughout the synthesis and purification processes.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining enantiomeric and diastereomeric purity. nih.govphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to their separation. chromatographytoday.comchiraltech.com Alternatively, the amino acid can be derivatized with a chiral agent to form diastereomers that can be separated on a standard achiral column. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to assess stereochemical purity, often with the aid of chiral solvating agents or by analyzing the spectra of diastereomeric derivatives. High-resolution NMR is also indispensable for confirming the cis/trans isomer ratio of the N-methylated amide bond. oup.comresearchgate.netacs.org

Maintaining stereochemical purity during synthesis, particularly during peptide coupling steps, is critical. The use of appropriate coupling reagents and reaction conditions that minimize racemization is essential. For N-methylated amino acids, the coupling to the preceding residue can be sterically hindered, requiring optimized conditions such as microwave-assisted synthesis to proceed efficiently without compromising stereochemical integrity. researchgate.net

Advanced Methodologies and Future Research Directions

Computational Studies and Molecular Modeling of N-Methylated D-Glutamic Acid Containing Peptides

The incorporation of N-methylated amino acids, such as N-methyl-D-glutamic acid, into peptides introduces significant changes to their structural and pharmacokinetic properties. researchgate.netnih.gov Computational studies and molecular modeling have become indispensable tools for understanding these effects at an atomic level, facilitating the rational design of peptidomimetics with enhanced stability, bioavailability, and receptor selectivity. nih.govnih.gov

N-methylation of a peptide backbone has profound consequences on its conformational landscape. nih.gov The substitution of an amide proton with a methyl group eliminates the possibility of hydrogen bond donation and introduces steric constraints that can favor specific secondary structures. nih.govresearchgate.net Computational analyses, often employing molecular dynamics (MD) simulations and quantum mechanical calculations, are crucial for predicting these preferences. rsc.orgrsc.org

A primary effect of N-methylation is the modulation of the energy barrier between the cis and trans conformations of the amide bond. rsc.org While the trans form is overwhelmingly favored in non-methylated peptides, the energy difference is significantly reduced upon N-methylation, increasing the population of the cis isomer. nih.gov This shift can induce specific turns in the peptide backbone, with homochiral sequences often showing a strong preference for βVI-folded conformations that feature a central cis amide bond. researchgate.net In contrast, heterochiral sequences may be less affected, retaining conformations like the βII-fold. researchgate.net

Molecular dynamics simulations, particularly with advanced enhanced sampling methods, are used to characterize the structural ensembles of N-methylated peptides. rsc.org However, accurately modeling these flexible molecules remains a challenge for standard force fields. rsc.org Recent evaluations have shown that residue-specific force fields, such as RSFF2, can recapitulate experimental structures, provided the correct amide isomer configurations are known and enforced during simulations. rsc.org The development of force fields that can reliably predict cis/trans isomerism de novo is an active area of research that will greatly enhance the predictive power of these computational models. rsc.org

Computational FindingImplication for Peptide StructureSource(s)
Reduced energy barrier for cis-trans isomerizationIncreased population of cis amide bonds, which can act as a "conformational switch". nih.govrsc.org
Steric hindrance from N-methyl groupFavors specific backbone dihedral angles (φ, ψ), often leading to turn-like structures (e.g., β- and γ-turns). nih.govresearchgate.net
Loss of amide protonPrevents formation of key hydrogen bonds that stabilize canonical secondary structures like α-helices and β-sheets. nih.govresearchgate.net
Increased lipophilicityCan lead to altered interactions with solvent and influence the overall folded state. rsc.org

The therapeutic potential of peptides is intrinsically linked to their ability to bind specific biological targets with high affinity and selectivity. The conformationally constrained nature of N-methylated peptides makes them excellent candidates for targeting protein-protein interactions. nih.gov Molecular modeling plays a pivotal role in understanding how the specific three-dimensional structures adopted by these peptides govern their receptor interactions.

Modeled structures of N-methylated peptides, such as those containing N-methyl-D-glutamic acid, are used in docking studies to predict binding modes and affinities to target receptors. For instance, the cyclic peptide c(RGDf(NMe)V), known as cilengitide, which contains an N-methylated valine, exhibits high affinity for αvβ3 and αvβ5 integrins. acs.org Computational models help elucidate how the rigidified backbone conformation pre-organizes the crucial Arg-Gly-Asp (RGD) motif into a bioactive conformation, minimizing the entropic penalty upon binding.

Furthermore, these studies can reveal the importance of specific side-chain orientations. The distinct spatial arrangement of side chains in a constrained N-methylated peptide can lead to improved receptor subtype selectivity compared to its more flexible, non-methylated counterpart. nih.govresearchgate.net By analyzing the modeled complexes, researchers can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the peptide and the receptor. This knowledge is invaluable for designing next-generation analogues with further optimized binding properties, for example, by modifying side chains to enhance favorable contacts or to introduce new interaction points. The selective recognition of N-methylated amino acids by synthetic supramolecular receptors has also been studied, providing insights into the fundamental principles of their binding. mdpi.com

Chemo- and Regioselective Deprotection Strategies for Boc-N-Me-D-Glu(OMe)-OH and its Derivatives

The synthesis of peptides and complex molecules containing this compound relies on the precise use of protecting groups. The tert-butoxycarbonyl (Boc) group on the nitrogen and the methyl ester (OMe) on the side-chain carboxyl group must be removed at appropriate stages of the synthesis without affecting other sensitive functionalities. The development of selective deprotection strategies is therefore critical. springernature.com

The Boc and methyl ester protecting groups are susceptible to cleavage under different conditions, allowing for their selective removal.

The tert-Butoxycarbonyl (Boc) group is a classic acid-labile protecting group. creative-peptides.com It is typically removed under anhydrous acidic conditions. The most common reagent for this purpose is trifluoroacetic acid (TFA), often used neat or diluted in a solvent like dichloromethane (B109758) (DCM). creative-peptides.comwiley-vch.de The reaction proceeds rapidly at room temperature. For substrates that are particularly sensitive to strong acid, milder conditions such as using organosilicon reagents (e.g., TMS-Cl with phenol) or Lewis acids can be employed to achieve selective Boc cleavage while minimizing side reactions or the degradation of other acid-sensitive groups. wiley-vch.de

The Methyl Ester (OMe) group is stable to the acidic conditions used for Boc removal but can be cleaved through saponification using a base, typically sodium hydroxide (B78521) or lithium hydroxide in an aqueous solvent mixture (e.g., water/methanol or water/THF). rsc.org However, basic conditions can sometimes lead to racemization, especially in sensitive fragments. creative-peptides.com An alternative, milder method involves the use of reagents like bis(tributyltin) oxide, which can chemoselectively cleave methyl esters in aprotic solvents, leaving Boc and other protecting groups intact. rsc.org

Protecting GroupReagent(s) for CleavageTypical ConditionsStabilitySource(s)
Boc (tert-Butoxycarbonyl)Trifluoroacetic Acid (TFA)Neat or in DCM, 0°C to RTStable to base, hydrogenolysis, and mild nucleophiles. creative-peptides.comwiley-vch.de
Hydrochloric Acid (HCl)In dioxane or other organic solventsStable to base, hydrogenolysis, and mild nucleophiles. wiley-vch.de
OMe (Methyl Ester)Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)Aqueous methanol, THF, or dioxaneStable to acid and catalytic hydrogenation. creative-peptides.comrsc.org
Bis(tributyltin) oxideAprotic solvents (e.g., dichloroethane)Stable to acid and catalytic hydrogenation. rsc.org

In the synthesis of complex peptides, which may involve side-chain modifications, cyclization, or branching, an orthogonal protection strategy is essential. springernature.com This approach utilizes a set of protecting groups where each type can be removed by a specific class of reagents without affecting the others. wiley-vch.de This allows for the sequential unmasking of reactive sites.

For a derivative like this compound, the Boc/OMe combination itself represents a simple orthogonal set, as the Boc group is acid-labile while the methyl ester is base-labile. However, in a larger synthetic scheme, additional orthogonal groups are often required. For example, if the C-terminal carboxyl group of a peptide chain is protected as a benzyl (B1604629) ester (Bzl), it can be selectively removed by catalytic hydrogenolysis, a condition to which both Boc and OMe groups are stable.

Another widely used orthogonal partner in modern peptide synthesis is the 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is removed under mild basic conditions (e.g., piperidine (B6355638) in DMF). creative-peptides.com A synthetic strategy could involve using an Fmoc-protected amino acid at the N-terminus, this compound within the sequence, and an allyl (All) ester at the C-terminus. This would allow for:

Selective removal of the C-terminal allyl group using a palladium catalyst. sigmaaldrich.com

Selective removal of the N-terminal Fmoc group using piperidine.

Selective removal of the Boc group on the glutamic acid side chain using TFA.

Such strategies provide the synthetic flexibility required to build complex, multi-functionalized peptide architectures. rsc.orgrsc.org

Exploration of Novel Synthetic Routes to N-Methylated D-Glutamic Acid Analogues with Diverse Side Chains

The unique properties conferred by N-methylation have driven research into new and efficient synthetic methods for creating N-methylated amino acids and their analogues. researchgate.netnih.gov While this compound is a valuable building block, there is growing interest in analogues with different side-chain functionalities to fine-tune the biological and pharmacological properties of the resulting peptides.

One of the most broadly applied methods for synthesizing N-methylated amino acids involves the direct N-methylation of an N-acyl or N-carbamoyl protected amino acid using a strong base like sodium hydride followed by an alkylating agent such as methyl iodide. monash.edu Another common approach is reductive amination, where an amino acid ester is reacted with formaldehyde (B43269) to form an oxazolidinone intermediate, which is then reduced with a reagent like triethylsilane in the presence of acid. nih.gov

Future research is focused on developing more versatile and stereoselective synthetic routes to produce N-methylated D-glutamic acid analogues with diverse side chains. This includes:

Modifying the Side-Chain Ester: Replacing the methyl ester with other groups, such as tert-butyl (OtBu) or benzyl (OBzl) esters, which offer different deprotection options (strong acid and hydrogenolysis, respectively) and can be integrated into different orthogonal protection schemes. peptide.com

Introducing Different Alkyl Groups: Moving beyond methylation to ethylation or propylation of the α-nitrogen can further modulate the conformational and lipophilic properties of the amino acid.

Solid-Phase Synthesis Modifications: Developing robust on-resin N-methylation protocols allows for the rapid generation of peptide libraries where the position and number of N-methyl groups can be systematically varied to screen for optimal activity. nih.govnih.govspringernature.com This approach often involves protecting the Nα-amine with a group that can be temporarily removed and then alkylated on the solid support.

The synthesis of these novel analogues is crucial for expanding the chemical space available for drug discovery and for systematically investigating structure-activity relationships in N-methylated peptides. researchgate.nettue.nl

Emerging Applications in Chemical Biology and Materials Science

The strategic incorporation of N-methylated amino acids, such as this compound, into peptide frameworks offers a powerful tool for modulating the physicochemical and biological properties of the resulting molecules. nih.gov This modification can enhance proteolytic stability, increase cell permeability, and control conformation, opening new avenues for research in chemical biology and materials science. researchgate.netresearchgate.net

The introduction of N-methylated D-amino acids into peptide sequences is a sophisticated strategy for tuning the properties of self-assembling nanomaterials like peptide nanostructures and hydrogels. nih.gov N-methylation directly influences the hydrogen-bonding patterns and steric interactions that govern the self-assembly process. researchgate.net By disrupting the regular hydrogen-bonding network of the peptide backbone, N-methylation can alter fibril formation, morphology, and the mechanical strength of the resulting hydrogel. researchgate.net

Furthermore, the use of D-amino acids, such as the D-glutamic acid derivative in this compound, significantly enhances the resistance of these materials to enzymatic degradation by proteases, which typically recognize L-amino acids. nih.govmdpi.com This increased stability is crucial for applications in tissue engineering and drug delivery, where the material must persist in a biologically active environment. nih.gov Research has shown that incorporating D-amino acids can have unexpected and beneficial effects on peptide conformation, self-assembly behavior, and even therapeutic activity. nih.gov

The combination of N-methylation and D-amino acid stereochemistry provides a dual mechanism for controlling the material properties. For instance, the N-methyl group can modulate lipophilicity and bioavailability, while the D-enantiomer provides enzymatic stability. nih.govresearchgate.net This allows for the rational design of hydrogels with precisely controlled degradation rates, mechanical properties, and release kinetics for encapsulated therapeutics.

Table 1: Influence of N-Methylation and D-Amino Acid Incorporation on Peptide Hydrogel Properties.
ModificationPrimary EffectImpact on Nanostructure/HydrogelPotential Application
N-MethylationDisrupts backbone H-bonding; increases lipophilicity. researchgate.netresearchgate.netAlters fibril morphology, tunes mechanical stiffness, can increase solubility of peptide precursors. researchgate.netresearchgate.netInjectable hydrogels, controlled release systems.
D-Amino Acid IncorporationProvides resistance to proteolytic enzymes. nih.govEnhances in vivo stability and longevity of the material. mdpi.comLong-term tissue engineering scaffolds, sustained drug delivery.
Combined N-Methylation and D-StereochemistrySynergistic control over conformation and stability. researchgate.netmdpi.comFine-tuning of degradation profiles and mechanical properties for specific biological environments.Advanced biomaterials with programmed lifespans.

Challenges and Opportunities in the Synthesis and Application of N-Methylated D-Amino Acids in Complex Chemical Systems

The unique advantages of incorporating N-methylated D-amino acids into complex molecules are paralleled by significant challenges in their synthesis and application.

Challenges:

The synthesis of N-methylated amino acids is often complex and can present additional difficulties during peptide synthesis. nih.gov Attaching the methyl group to the nitrogen atom can be sterically hindered, and harsh methylating agents may lack selectivity or pose safety risks. researchgate.net A key challenge is developing selective synthetic routes for modifying specific functional groups within the amino acid. researchgate.netresearchgate.net During solid-phase peptide synthesis (SPPS), the coupling of N-methylated amino acids is notoriously difficult due to this steric hindrance, often leading to lower yields and incomplete reactions. nih.govacs.org Furthermore, certain residues, like aspartic acid, can be particularly problematic during on-resin N-methylation, resulting in a high amount of impurities. acs.org

Opportunities:

Despite these synthetic hurdles, the opportunities presented by these compounds are vast. The ability to enhance metabolic stability and bioavailability makes N-methylated amino acids highly valuable in pharmaceutical development. nih.govnih.gov In complex biological systems, peptides containing these modified residues can act as potent enzyme inhibitors or receptor antagonists. nih.gov The incorporation of D-amino acids adds another layer of functionality, as they are found in various natural products and play roles in neurotransmission and bacterial cell wall structure. frontiersin.orgnih.gov

The development of more efficient synthetic methodologies is a key area of ongoing research. nih.gov For instance, recent advancements have focused on significantly shortening on-resin N-methylation procedures from hours to minutes while maintaining high yields. acs.org Overcoming the synthetic challenges will unlock the full potential of N-methylated D-amino acids, enabling the creation of novel peptides and proteins with enhanced therapeutic properties and novel functions for materials science. acs.org The synergy between D-amino acid stability and N-methylation's conformational control offers a powerful platform for designing next-generation therapeutics and smart biomaterials. mdpi.comfrontiersin.org

Table 2: Summary of Synthetic Challenges and Emerging Opportunities.
AreaSpecific ChallengeAssociated Opportunity
SynthesisSteric hindrance in N-alkylation and subsequent peptide coupling leads to low yields. nih.govDevelopment of novel coupling reagents and optimized, time-reduced reaction protocols (e.g., ultrasonic agitation). acs.org
Potential for side-reactions and racemization, especially with sensitive amino acids. nih.govDiscovery of milder, more selective methylation techniques compatible with a wider range of functional groups.
ApplicationPredicting the precise conformational impact of N-methylation in a given peptide sequence.Creation of peptide foldamers with unique, stable secondary structures for use as inhibitors or mimetics. researchgate.net
Limited understanding of the long-term biological effects and metabolism of N-methylated D-peptides.Design of highly stable, long-acting peptide therapeutics with improved pharmacokinetic profiles and oral bioavailability. nih.govnih.gov

Q & A

Q. What are the key steps for synthesizing Boc-N-Me-D-Glu(OMe)-OH, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sequential protection of functional groups. For example:

Start with D-glutamic acid, methylate the γ-carboxyl group, then introduce the N-methyl group.

Protect the α-amine with a Boc (tert-butoxycarbonyl) group.

Use chromatographic purification (e.g., flash column chromatography with silica gel) to isolate intermediates.
To ensure purity:

  • Monitor reactions via thin-layer chromatography (TLC).
  • Characterize intermediates and final product using 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS) .
  • Report melting points and optical rotation values to confirm crystallinity and enantiomeric integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1^1H and 13^{13}C NMR : Assign peaks to confirm methyl ester (δ ~3.7 ppm for OMe), Boc group (δ ~1.4 ppm for tert-butyl), and N-methyl (δ ~2.8 ppm).
  • HRMS : Verify molecular ion ([M+H]+^+) and isotopic pattern.
  • IR Spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm1^{-1}) and ester C-O stretches (~1250 cm1^{-1}).
    Cross-validate data with literature or computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
  • Emergency Procedures : For eye exposure, rinse with water for 15+ minutes; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

  • Methodological Answer :
  • Variable Temperature NMR : Detect dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals via 1^1H-1^1H coupling and 1^1H-13^{13}C correlations.
  • Deuterated Solvent Screening : Test solubility in DMSO-d6_6, CDCl3_3, or D2_2O to improve resolution.
  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective for analyzing enantiomeric purity in this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a polar mobile phase.
  • Mosher’s Ester Analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and compare 1^1H NMR shifts of diastereomers.
  • Optical Rotation Comparison : Measure specific rotation and compare with literature values for D/L isomers.
  • Circular Dichroism (CD) : Identify Cotton effects in the UV-Vis range to confirm absolute configuration .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
  • Kinetic Monitoring : Use in-situ IR or ReactIR to track reaction progress and minimize side products.
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Scale-Up Considerations : Ensure efficient heat dissipation and stirring in large batches to maintain yield .

Q. What computational methods validate synthetic routes for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for reaction steps to predict feasibility.
  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in key reactions (e.g., esterification).
  • Retrosynthetic Analysis Software : Use tools like Synthia or Reaxys to propose alternative pathways.
  • Machine Learning : Train models on reaction databases to predict yields or side products .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :
  • Detailed Experimental Sections : Include exact masses, equivalents, and purification Rf_f values.
  • Supporting Information (SI) : Provide raw spectral data (e.g., NMR FID files) and chromatograms.
  • CIF Files for Crystallography : Deposit X-ray crystallography data in repositories like Cambridge Structural Database.
  • Error Analysis : Report standard deviations for yields and spectroscopic measurements .

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